6-(4-(Trifluoromethyl)phenyl)nicotinic acid
Description
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXRGANGGHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647044 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253315-23-0 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Cyclization of Ethyl 4,4,4-trifluoroacetoacetate and Cyanoacetamide
This method, described in a 2009 patent, involves the following key steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide | Reflux in anhydrous methanol with potassium hydroxide catalyst added dropwise over 24 h, continued reflux 6 h | Produces 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine as white powder |
| 2 | Chlorination with POCl3 | Chlorination of the above intermediate to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | Requires careful control of chlorination conditions |
| 3 | Catalytic hydrogenolysis and hydrolysis | Pd/C catalyst under hydrogen atmosphere (1.8 MPa, 80°C) in ethanol with triethylamine, followed by hydrolysis or vice versa | Converts chlorinated intermediate to 4-trifluoromethylnicotinic acid |
This route is industrially feasible, safe, and economically advantageous, avoiding harsh low-temperature conditions and strong bases like sodium hydride.
Palladium-Catalyzed Hydrogenolysis of 2-Chloro-6-trifluoromethyl Nicotinic Acid
An alternative method involves direct hydrogenolysis of 2-chloro-6-trifluoromethyl nicotinic acid:
| Step | Reaction | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Hydrogenolysis of 2-chloro-6-trifluoromethyl nicotinic acid | Methanol solvent, triethylamine base, 5% Pd/C catalyst, room temperature, overnight under hydrogen atmosphere | Crude yield 90.4%, product isolated by acidification and crystallization |
| 2 | Acidification and crystallization | Addition of concentrated HCl to pH ~2, crystallization at ~15°C, filtration, washing, drying | Produces 6-(trifluoromethyl)nicotinic acid as off-white powder |
This method is straightforward and provides high yield but requires handling of hydrogen gas and palladium catalyst.
Synthesis via Methyl 3-Aminoacrylic Acid and 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
This method involves condensation and cyclization steps:
| Step | Reaction | Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reaction of methyl 3-aminoacrylic acid with sodium methoxide and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Below -5°C initially, then reflux for 3 h | Intermediate formed |
| 2 | Hydrolysis and acidification | Reflux with water, acidify to pH 2, filtration | Yield 42.8%, melting point 170-176°C |
This route requires low temperature control and multiple purification steps, resulting in moderate yield.
| Method | Key Reagents | Conditions | Yield | Industrial Feasibility | Notes |
|---|---|---|---|---|---|
| Cyclization + Chlorination + Pd/C hydrogenolysis | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, POCl3, Pd/C | Reflux, 1.8 MPa H2, 80°C | Not explicitly stated, but efficient | High | Avoids harsh low temperatures, scalable |
| Pd/C Hydrogenolysis of 2-chloro-6-trifluoromethyl nicotinic acid | 2-chloro-6-trifluoromethyl nicotinic acid, Pd/C, triethylamine | Room temp, overnight H2 | 90.4% crude yield | Moderate to high | Simple, high yield, requires hydrogen handling |
| Condensation of methyl 3-aminoacrylic acid and trifluorobutenone | Methyl 3-aminoacrylic acid, sodium methoxide, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | -5°C to reflux | 42.8% | Low to moderate | Requires low temp control, moderate yield |
- The cyclization method using potassium hydroxide as catalyst is advantageous for industrial production due to milder conditions and economic benefits.
- The use of Pd/C catalyzed hydrogenolysis is a common and effective step to convert chlorinated intermediates to the target acid, with good yields and purity.
- Routes involving sodium hydride or strong bases at very low temperatures (-50°C) are less favorable for scale-up due to safety and operational complexity.
- Acidification steps to precipitate the product are critical for isolation and purification, typically using dilute hydrochloric acid to adjust pH to acidic range (pH ~2-3).
- Recrystallization from petroleum ether and ethyl acetate mixtures is used to obtain high purity final products.
The preparation of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid is best achieved through multi-step synthetic routes involving cyclization of trifluoroacetyl derivatives, chlorination, and Pd/C catalyzed hydrogenolysis followed by hydrolysis. The method described in patent CN101851193A offers a practical and industrially scalable approach with safer and economically viable conditions. Alternative methods using direct hydrogenolysis of chlorinated nicotinic acid derivatives also provide high yields but require careful handling of hydrogen gas. Routes involving strong bases and low temperatures are less practical for industrial application.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)phenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-(4-(Trifluoromethyl)phenyl)nicotinic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Positional Isomers on the Phenyl Ring
- 6-(4-Fluorophenyl)nicotinic acid (CAS 223127-24-0): Molecular Formula: C₁₂H₈FNO₂ Molecular Weight: 217.199 The fluorine atom at the para position of the phenyl ring is less electron-withdrawing than -CF₃, resulting in reduced acidity (pKa ~3.5) compared to the trifluoromethyl analog (pKa ~2.8). This impacts solubility and binding affinity in biological systems .
- 6-(3-Trifluoromethylphenyl)nicotinic acid: Molecular Formula: C₁₃H₈F₃NO₂ Molecular Weight: 291.21 The meta-substituted -CF₃ group creates distinct steric and electronic environments.
Positional Isomers on the Pyridine Ring
- 4-(Trifluoromethyl)nicotinic acid: Molecular Formula: C₇H₄F₃NO₂ Molecular Weight: 207.11 The -CF₃ group at the 4-position of the pyridine ring increases steric hindrance near the carboxylic acid, reducing intermolecular hydrogen bonding and solubility in polar solvents compared to the 6-substituted analog .
Functional Group Variations
Halogen vs. Trifluoromethyl Substitutions
6-(4-Chlorophenyl)nicotinic acid (CAS 960248-07-1):
- 6-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS 849020-87-7): Molecular Formula: C₇H₄F₃NO₃ Molecular Weight: 223.11 The hydroxyl group introduces hydrogen-bonding capacity, enhancing water solubility but reducing membrane permeability compared to non-hydroxylated analogs .
Data Table: Key Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | pKa (COOH) |
|---|---|---|---|---|---|
| 6-(4-(Trifluoromethyl)phenyl)nicotinic acid | Not explicitly listed | C₁₃H₈F₃NO₂ | 291.21 | 2.5 | ~2.8 |
| 6-(4-Fluorophenyl)nicotinic acid | 223127-24-0 | C₁₂H₈FNO₂ | 217.199 | 1.9 | ~3.5 |
| 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | C₇H₄F₃NO₂ | 207.11 | 1.7 | ~2.6 |
| 4-(Trifluoromethyl)nicotinic acid | Not explicitly listed | C₇H₄F₃NO₂ | 207.11 | 1.8 | ~3.0 |
Pharmaceutical Relevance
- Cannabinoid Receptor Probes: Derivatives like 6-(cyclopropylmethoxy)-5-(4-fluorophenyl)nicotinic acid (CAS 912454-39-8) are used in fluorescent probes for CB1R due to their optimized lipophilicity and binding kinetics .
- Anticancer Agents: Trifluoromethyl-substituted nicotinic acids are intermediates in synthesizing kinase inhibitors. For example, 6-(3-trifluoromethylphenyl)nicotinic acid derivatives exhibit enhanced inhibitory activity against EGFR compared to non-fluorinated analogs .
Biological Activity
6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology.
Chemical Structure and Synthesis
The structure of this compound features a nicotinic acid backbone with a trifluoromethyl-substituted phenyl group. The synthesis typically involves the reaction of 4-trifluoromethylphenylboronic acid with nicotinic acid derivatives through Suzuki coupling reactions, which are well-documented in the literature.
Antimicrobial Properties
Research has shown that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, a study reported that derivatives of trifluoromethyl-substituted nicotinic acids demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 12.9 µM .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 12.9 | Antimicrobial against MRSA |
| 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid | 25.9 | Antimicrobial against S. aureus |
Anti-Inflammatory Effects
In vitro studies have indicated that this compound may also possess anti-inflammatory properties. It was observed to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a mechanism by which it could reduce inflammation . The specific pathways through which these effects occur are still under investigation but may involve modulation of transcription factors related to inflammatory responses.
The biological activity of this compound is believed to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds targeting nAChRs have been shown to exert various pharmacological effects, including modulation of neurotransmitter release and influence on pain pathways .
Binding Affinity Studies
Molecular docking studies have suggested that this compound exhibits high binding affinity for α4β2-nAChRs while showing lower affinity for α7-nAChRs, indicating its potential as a selective antagonist . This selectivity is crucial for developing therapeutic agents aimed at treating conditions such as nicotine addiction and pain management.
Case Studies
- Antinociceptive Effects : In vivo studies demonstrated that analogs of this compound could antagonize nicotine-induced antinociception in rodent models, suggesting potential applications in pain relief therapies .
- Cytotoxicity Assessments : A comprehensive evaluation of cytotoxic effects revealed that while many derivatives exhibited low toxicity at concentrations up to 20 µM, some showed significant cytotoxicity, indicating the need for careful assessment during drug development phases .
Q & A
Q. What are the recommended methods for synthesizing 6-(4-(Trifluoromethyl)phenyl)nicotinic acid, and how is purity validated?
Synthesis typically involves coupling reactions between halogenated pyridine derivatives and trifluoromethylphenyl precursors under Suzuki-Miyaura or Ullmann conditions. Post-synthesis, purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and melting point determination (observed range: 150–293.5°C, depending on substituent positions and crystallization conditions) . For analogs like 4-(Trifluoromethyl)nicotinic acid, suppliers report >97% purity using LC-MS and nuclear Overhauser effect (NOE) spectroscopy to confirm structural integrity .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Solubility is pH-dependent due to the carboxylic acid moiety. Preliminary testing in aqueous buffers (pH 1–13) at 25°C is recommended, followed by spectrophotometric quantification (λ = 260–280 nm). For analogs like 4-(Trifluoromethyl)nicotinic acid, solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is <1 mg/mL at neutral pH . Co-solvents (e.g., PEG-400) or micellar formulations improve bioavailability .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in reported melting points for trifluoromethyl-substituted nicotinic acid derivatives?
Discrepancies in melting points (e.g., 150°C vs. 293.5°C for structurally similar compounds) arise from polymorphism or decomposition during heating. Differential scanning calorimetry (DSC) at controlled heating rates (2–10°C/min under nitrogen) and variable-temperature X-ray diffraction (VT-XRD) can distinguish between true melting and thermal degradation . For example, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid exhibits a sharp endotherm at 287.5–293.5°C, confirmed as melting without decomposition .
Q. How do steric and electronic effects of the trifluoromethyl group influence crystallographic packing?
The electron-withdrawing trifluoromethyl group enhances molecular planarity, promoting π-π stacking in the solid state. Single-crystal XRD of analogs (e.g., 4-(Trifluoromethyl)nicotinic acid) reveals monoclinic systems (space group P2₁/c) with intermolecular hydrogen bonds between carboxylic acid groups (O···H distance: 1.8–2.1 Å). Lattice energy calculations (e.g., via Materials Studio) correlate with experimental melting points .
Q. What protocols optimize NMR analysis despite signal splitting from fluorine coupling?
The trifluoromethyl group causes complex splitting in ¹H and ¹³C NMR. Use high-field instruments (≥500 MHz) with deuterated DMSO or CDCl₃ to enhance resolution. ¹⁹F NMR (reference: CFCl₃ at 0 ppm) simplifies characterization, with typical shifts at δ −60 to −65 ppm for aromatic CF₃ groups . For ambiguous signals, 2D experiments (HSQC, HMBC) clarify coupling pathways .
Methodological Notes for Data Contradictions
- Purity vs. Biological Activity Discrepancies : If biological assay results conflict with reported purity, perform orthogonal validation (e.g., ICP-MS for metal impurities, Karl Fischer titration for water content) .
- Stability Under Assay Conditions : Monitor degradation via UPLC-PDA at accelerated conditions (40°C, 75% RH for 48 hours). For this compound, esterification of the carboxylic acid group may occur in alcoholic solvents, necessitating inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
